molecular formula C13H14Cl3NO2 B5709465 1-[(2,4,5-trichlorophenoxy)acetyl]piperidine

1-[(2,4,5-trichlorophenoxy)acetyl]piperidine

Cat. No. B5709465
M. Wt: 322.6 g/mol
InChI Key: CKJZPGIRKRBJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4,5-trichlorophenoxy)acetyl]piperidine, also known as fenoxaprop-P-ethyl, is a herbicide widely used in agriculture to control grassy weeds. It belongs to the chemical class of aryloxyphenoxypropionates and acts by inhibiting the synthesis of fatty acids in the target plants. In recent years, 1-[(2,4,5-trichlorophenoxy)acetyl]piperidine has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

1-[(2,4,5-trichlorophenoxy)acetyl]piperidine acts by inhibiting the synthesis of fatty acids in the target plants. It binds to the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to a reduction in the production of fatty acids, which are essential for the growth and development of the plants. As a result, the target plants are unable to grow and eventually die.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,4,5-trichlorophenoxy)acetyl]piperidine have been extensively studied. It has been found to have a low toxicity to mammals and is rapidly metabolized and eliminated from the body. However, it can have adverse effects on non-target organisms such as aquatic plants and animals.

Advantages and Limitations for Lab Experiments

1-[(2,4,5-trichlorophenoxy)acetyl]piperidine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly effective against grassy weeds, making it a valuable tool for researchers studying plant growth and development. However, its use is limited to plants that are susceptible to its mode of action, and it can have adverse effects on non-target organisms.

Future Directions

There are several future directions for research on 1-[(2,4,5-trichlorophenoxy)acetyl]piperidine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying plant growth and development. Researchers are exploring ways to modify its structure to increase its selectivity and reduce its impact on non-target organisms. Overall, 1-[(2,4,5-trichlorophenoxy)acetyl]piperidine has the potential to be a valuable tool in various fields of scientific research.

Synthesis Methods

The synthesis of 1-[(2,4,5-trichlorophenoxy)acetyl]piperidine involves the reaction of 2,4,5-trichlorophenoxyacetic acid with piperidine in the presence of a base such as potassium hydroxide. The resulting product is then treated with ethyl chloroformate to obtain 1-[(2,4,5-trichlorophenoxy)acetyl]piperidine-ethyl. The process is relatively simple and can be carried out on a large scale.

Scientific Research Applications

1-[(2,4,5-trichlorophenoxy)acetyl]piperidine has been extensively studied for its potential applications in various fields of scientific research. In the field of agriculture, it has been used to control grassy weeds in crops such as wheat, barley, and rice. It has also been found to be effective against resistant weeds, making it a valuable tool for farmers.
In addition to its use in agriculture, 1-[(2,4,5-trichlorophenoxy)acetyl]piperidine has also been investigated for its potential in the field of medicine. Studies have shown that it has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

1-piperidin-1-yl-2-(2,4,5-trichlorophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl3NO2/c14-9-6-11(16)12(7-10(9)15)19-8-13(18)17-4-2-1-3-5-17/h6-7H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJZPGIRKRBJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-1-yl)-2-(2,4,5-trichlorophenoxy)ethan-1-one

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